molecular formula C14H14ClNO B1319689 3-Chloro-2-(3,4-dimethylphenoxy)aniline CAS No. 937604-63-2

3-Chloro-2-(3,4-dimethylphenoxy)aniline

Cat. No.: B1319689
CAS No.: 937604-63-2
M. Wt: 247.72 g/mol
InChI Key: MQTHUCYRMKCCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(3,4-dimethylphenoxy)aniline is a specialty product used for proteomics research . It has a molecular formula of C14H14ClNO and a molecular weight of 247.72 .


Synthesis Analysis

The synthesis of anilines like this compound can involve various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methyl groups (dimethyl), a chlorine atom (chloro), and an aniline group (NH2). The molecular formula is C14H14ClNO .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other anilines. These may include reactions with secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .

Scientific Research Applications

Metabolite Identification in Carcinogenic Studies

A study identified various modified anilines, including 3-chloro-4-hydroxyaniline, as metabolites in the urine of rats treated with a carcinogenic compound. This suggests a possible role of such chloroanilines in metabolic pathways related to carcinogenic substances (Kolar & Schlesiger, 1975).

Environmental Degradation and Treatment

Research on the Hybrid Photo-electrocatalytic Oxidation method for treating wastewater containing stubborn organic compounds like 3,4-dimethylaniline proposed a degradation mechanism, highlighting the importance of this approach in environmental remediation (Li et al., 2020).

Polyurethane Synthesis

A study on the synthesis of polyurethane cationomers investigated the use of various anilines, including chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, highlighting the compound's potential in the development of polymeric materials with specific properties (Buruianǎ et al., 2005).

Bacterial Degradation

A study involving Delftia sp. AN3, a bacteria capable of degrading aniline and acetanilide, noted its inability to grow on substituted anilines like 3-chloroaniline, underscoring the potential for bioremediation but also the challenges posed by chlorinated anilines (Liu et al., 2002).

Organometallic Chemistry

Research in organometallic chemistry has involved chloro- and dimethylphenoxytriorganostannanes, offering insights into the behavior and potential applications of these compounds in chemical synthesis and industrial processes (Suzuki et al., 1990).

Herbicide Degradation

Investigations into the microbial degradation of herbicides showed the breakdown of aromatic compounds like chloroanilines under iron-reducing conditions, which is significant for understanding the environmental fate of such chemicals (Kazumi et al., 1995).

Synthesis and Structural Studies

Structural studies of various chloroanilines, like 4-chloro-N-(3,4-dimethoxybenzylidene)aniline, have been conducted to understand their molecular and crystal structures, which is essential in the development of new materials and pharmaceuticals (Khalaji et al., 2011).

Properties

IUPAC Name

3-chloro-2-(3,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTHUCYRMKCCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.